5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide is a compound that features a benzamide core substituted with a chloro group, a methoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions.
Coupling Reactions: The final step involves coupling the imidazole ring with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethylated products .
Scientific Research Applications
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a similar imidazole-based structure.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups, along with the imidazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H16ClN3O2 |
---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-20-13-4-3-11(15)9-12(13)14(19)17-5-2-7-18-8-6-16-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,19) |
InChI Key |
JJHXUPNPEIZECB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CN=C2 |
solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.